2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO-
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Overview
Description
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- is a fluorinated derivative of uracil, a pyrimidine nucleobase found in RNA. The compound has the molecular formula C₈H₁₁FN₂O₂ and a molecular weight of 186.1835 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- typically involves the fluorination of uracil derivativesThis can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of 2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- often involves multi-step synthesis starting from readily available uracil. The process includes alkylation to introduce ethyl groups at the N-1 and N-3 positions, followed by selective fluorination at the C-5 position. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The fluorine atom at the C-5 position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted uracil derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- involves its incorporation into RNA and DNA, leading to the disruption of nucleic acid metabolism. This results in cytotoxicity and cell death. The compound inhibits thymidylate synthase , an enzyme crucial for DNA synthesis, thereby preventing cell proliferation . Additionally, it interferes with the processing of pre-rRNA into mature rRNA and disrupts post-transcriptional modifications of tRNAs .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug with a similar structure but lacks the ethyl groups at the N-1 and N-3 positions.
6-Substituted Uracil Derivatives: Compounds with various substituents at the C-6 position, used in antiviral and anticancer research.
Uniqueness
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups at the N-1 and N-3 positions, along with the fluorine atom at the C-5 position, enhances its stability and efficacy as a potential therapeutic agent .
Properties
CAS No. |
80115-67-9 |
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Molecular Formula |
C8H11FN2O2 |
Molecular Weight |
186.18 g/mol |
IUPAC Name |
1,3-diethyl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11FN2O2/c1-3-10-5-6(9)7(12)11(4-2)8(10)13/h5H,3-4H2,1-2H3 |
InChI Key |
OBQZGHRMWAUWPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)N(C1=O)CC)F |
Origin of Product |
United States |
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